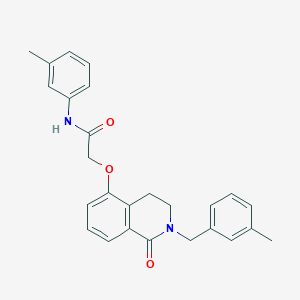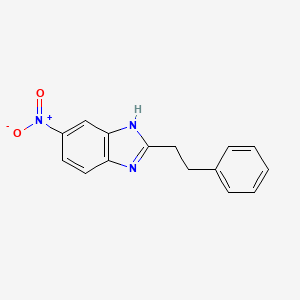![molecular formula C13H20Cl2N4O B2806702 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1049766-02-0](/img/structure/B2806702.png)
2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride, has a molecular formula of C13H20Cl2N4O and a molecular weight of 319.23. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,9,14-15H,7-8H2,1-2H3,(H,16,18);2*1H . This code provides a textual representation of the compound’s molecular structure.It has a storage temperature of room temperature . The InChI key for this compound is XBWBYZRXDORQNZ-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Industrial Synthesis of Isoquinoline Derivatives
Isoquinoline derivatives, closely related to quinazolines, have been synthesized for various industrial applications, including the production of papaverine, an opium alkaloid with smooth muscle relaxant properties. The synthesis methods encompass cyclodehydration of β-phenylethylamides and modifications thereof, highlighting the versatility of these compounds in pharmaceutical chemistry (Luk’yanov et al., 1972).
Nutritional Aspects in Cancer Research
Quinazoline analogs have been implicated in nutrition-based cancer research. Dietary factors, including food-derived heterocyclic amines formed in cooked meats, have been studied for their carcinogenic potential in mammary glands, demonstrating the significance of quinazoline structures in understanding cancer etiology (Snyderwine, 1994).
Antimalarial Agents
Quinazoline derivatives have also been explored for their antimalarial properties. The metabolism of 8-aminoquinoline compounds, which share structural features with quinazolines, illustrates the potential for these molecules in developing antimalarial therapies, despite concerns over toxicity in glucose-6-phosphate dehydrogenase deficient individuals (Strother et al., 1981).
Tetrahydroisoquinolines in Therapeutics
The therapeutic potential of tetrahydroisoquinolines, related to quinazoline derivatives, has been reviewed, underscoring their role in cancer and central nervous system (CNS) drug discovery. The US FDA approval of trabectedin for soft tissue sarcomas exemplifies the significance of these compounds in therapeutic applications (Singh & Shah, 2017).
Antioxidant Capacity Assays
Quinazoline derivatives have been implicated in antioxidant capacity assays, such as those based on the ABTS radical cation, suggesting their potential application in evaluating the antioxidant capacity of substances and in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,14H,7-9H2,1-2H3,(H,15,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGSSDIKTWJAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806619.png)
![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2806621.png)
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2806622.png)



![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)

![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)
![N-[[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2806634.png)

![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)


